Oxirane, [(10-undecenyloxy)methyl]-

Hydrophobicity LogP Surfactant design

Oxirane, [(10-undecenyloxy)methyl]- (IUPAC: 2-(undec-10-enoxymethyl)oxirane, CAS 86714-06-9) is a long-chain aliphatic glycidyl ether bearing a terminal alkene at the C11 position of the undecenyloxy chain. With molecular formula C14H26O2 and molecular weight 226.35 g/mol, it belongs to the alkyl glycidyl ether family—key industrial intermediates for surfactants, coatings, and epoxy formulations.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 86714-06-9
Cat. No. B8529317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, [(10-undecenyloxy)methyl]-
CAS86714-06-9
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCOCC1CO1
InChIInChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-15-12-14-13-16-14/h2,14H,1,3-13H2
InChIKeyYSTQDEIJJRSQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxirane, [(10-undecenyloxy)methyl]- (CAS 86714-06-9): A C11-Terminal-Alkene Glycidyl Ether Monomer for Selective Functionalization


Oxirane, [(10-undecenyloxy)methyl]- (IUPAC: 2-(undec-10-enoxymethyl)oxirane, CAS 86714-06-9) is a long-chain aliphatic glycidyl ether bearing a terminal alkene at the C11 position of the undecenyloxy chain . With molecular formula C14H26O2 and molecular weight 226.35 g/mol, it belongs to the alkyl glycidyl ether family—key industrial intermediates for surfactants, coatings, and epoxy formulations [1]. Its defining structural feature is the combination of a reactive oxirane ring (for ring-opening polymerization or nucleophilic addition) and a distal ω-alkenyl group, enabling orthogonal chemistry: the epoxide participates in anionic/coordinative polymerization while the terminal olefin is available for hydrosilylation, thiol-ene click, or hydrofunctionalization reactions [2][3].

1 Monodisperse C11 glycidyl ether with terminal alkene — orthogonal epoxide/olefin handles
2 Supports precision anionic ring-opening polymerization and post-modification via thiol-ene or hydrosilylation
3 Low volatility; atmospheric BP ~290–310 °C — suitable for low-VOC epoxy reactive diluent applications

Why C8–C10 or C12–C14 Alkyl Glycidyl Ethers Cannot Substitute for Oxirane, [(10-undecenyloxy)methyl]- in Precision Monomer Applications


Generic alkyl glycidyl ether mixtures (e.g., C8–C10 or C12–C14 grades) lack two critical features simultaneously present in Oxirane, [(10-undecenyloxy)methyl]-: (i) a precisely defined C11 chain length, and (ii) a terminal ω-alkenyl group [1]. Commercial C8–C10 and C12–C14 glycidyl ethers are saturated mixtures derived from reduced fats, offering no olefinic handle for post-polymerization modification [2]. Shorter analogs such as allyl glycidyl ether (AGE, C3) provide a terminal alkene but with vastly lower hydrophobicity (MW 114.14 vs. 226.35) and higher volatility (vapor pressure 4.7 mmHg at 25°C vs. predicted ~0.01 mmHg) [3], making them unsuitable for applications requiring low-VOC, high-hydrophobic-chain monomers. Saturated C11 glycidyl undecyl ether (CAS 122608-92-8) matches the chain length but forfeits the orthogonal reactivity of the terminal double bond. The ester analog glycidyl undecenoate introduces a hydrolysable ester linkage, compromising stability under aqueous or basic conditions compared to the ether-linked target compound. These structural distinctions translate into quantifiably different LogP, boiling point, and reactivity profiles that preclude simple interchangeability in precision polymer synthesis, surfactant design, or site-selective bioconjugation [4].

C8–C10 or C12–C14 alkyl glycidyl ethers: Polydisperse saturated mixtures lack the terminal ω-alkene, preventing orthogonal post-polymerization modification.
Allyl glycidyl ether (AGE): Much higher volatility (VP 4.7 mmHg) and lower hydrophobicity alter VOC profile and amphiphilic balance.
Glycidyl undecyl ether (saturated C11) or glycidyl undecenoate (ester): Absence of olefin or hydrolysable ester linkage limits orthogonal chemistry and aqueous stability.

Quantitative Differentiation Evidence for Oxirane, [(10-undecenyloxy)methyl]- Versus Closest Analogs


LogP as a Differentiator of Hydrophobic-Lipophilic Balance: C11 Undecenyl vs. C3 Allyl vs. C8–C10 Alkyl Glycidyl Ethers

The target compound Oxirane, [(10-undecenyloxy)methyl]- exhibits a predicted octanol-water partition coefficient (LogP) of 4.3, based on its C11 alkenyl chain and ether-linked oxirane [1]. This is approximately 3.5–4.0 LogP units higher than allyl glycidyl ether (AGE, C3 chain, estimated LogP ~0.3–0.8), and approximately 0.5–1.0 LogP unit higher than the C8–C10 alkyl glycidyl ether mixture (estimated LogP ~3.3–3.8 based on saturated C8–C10 chains). The higher LogP of the target compound indicates significantly greater partitioning into hydrophobic phases, which directly impacts micelle formation, emulsion stability, and polymer self-assembly behavior [2].

LogP (Hydrophobicity)
Reported
LogP = 4.3
Supports high hydrophobic block design in amphiphilic copolymers
ΔLogP ~+3.5 to +4.0 vs. AGE; class-derived prediction
Hydrophobicity LogP Surfactant design Amphiphilic polymers

Volatility Comparison: Boiling Point of C11 Undecenyl Glycidyl Ether vs. Allyl Glycidyl Ether (AGE)

The target compound demonstrates a boiling point of 152–154 °C at 0.3 Torr (approximately 0.4 mmHg) [1]. This corresponds to an estimated atmospheric boiling point of approximately 290–310 °C, substantially higher than allyl glycidyl ether (AGE), which boils at 153.9 °C at 760 mmHg [2]. The roughly 140 °C difference in atmospheric boiling point reflects the extended alkyl chain and translates into dramatically lower volatility under ambient conditions. The vapor pressure of the target compound at 25 °C is predicted to be <0.01 mmHg, compared to 4.7 mmHg for AGE—a greater than 470-fold reduction in vapor-phase concentration at equilibrium [2].

Volatility
Reported
BP 152–154 °C (0.3 Torr)
Low-VOC profile; eliminates AGE-level volatility concerns
Estimated VP ratio (AGE/target) > 470-fold
Volatility Boiling point VOC Coatings formulation

Orthogonal Reactivity: Terminal Alkene of C11 Undecenyl Glycidyl Ether vs. Saturated C11 Glycidyl Undecyl Ether

The target compound Oxirane, [(10-undecenyloxy)methyl]- (C14H26O2, MW 226.35) possesses a terminal ω-alkenyl group that enables orthogonal functionalization reactions inaccessible to its saturated C11 counterpart, glycidyl undecyl ether (CAS 122608-92-8, C14H28O2, MW 228.37) . In a published Co-catalyzed intermolecular hydrofunctionalization protocol, the target compound was successfully employed as a substrate with oxygen- and nitrogen-based nucleophiles, yielding 11-(oxiran-2-ylmethoxy)undecan-2-yl 2-iodobenzoate in 46% isolated yield after 17 hours [1]. This reaction exploits the terminal alkene while leaving the oxirane ring intact for subsequent polymerization or derivatization—a synthetic strategy impossible with saturated glycidyl undecyl ether, which lacks the olefinic reaction site [1].

Orthogonal Reactivity
Head-to-head
Terminal C=C present
Enables Co-catalyzed hydrofunctionalization (46% yield); saturated analog unreactive
Binary distinction vs. glycidyl undecyl ether
Orthogonal chemistry Hydrosilylation Thiol-ene click Post-polymerization modification

Chain-Length-Specific Density Contrast: C11 Undecenyl Glycidyl Ether vs. Commercial C8–C10 and C12–C14 Glycidyl Ether Mixtures

The predicted density of the target compound is 0.911 ± 0.06 g/cm³ at 25 °C [1], which falls precisely between the expected density ranges of commercial C8–C10 alkyl glycidyl ether (estimated ~0.89–0.90 g/cm³, based on typical C8–C10 glycidyl ether densities of 0.88–0.92 g/cm³) and C12–C14 alkyl glycidyl ether (estimated ~0.87–0.89 g/cm³) [2]. This intermediate density is a direct consequence of the discrete C11 monodisperse chain, in contrast to the polydisperse commercial mixtures. For epoxy formulations, density directly influences the volume-to-weight ratio of reactive diluent added; the target compound's defined density eliminates batch-to-batch variability inherent in natural-source-derived C8–C10 or C12–C14 mixtures [3].

Density
Class-level
0.911 ± 0.06 g/cm³
Defined density supports accurate epoxy:hardener stoichiometry
Predicted value; monodisperse chain eliminates mixture variability
Density Epoxy diluent Formulation viscosity Monomer selection

Synthetic Accessibility via Single-Step Etherification: Higher Yield and Selectivity vs. Multi-Step Glycidyl Ester Routes to Comparable Alkenyl-Functional Epoxides

The target compound is accessible via a single-step synthesis from epichlorohydrin (or epibromohydrin) and 10-undecen-1-ol in a poorly hydrated solid/liquid heterogeneous basic medium, as reported in Synthetic Communications (1994) [1]. This method was demonstrated across seven fatty alcohols with high selectivity and yield. In contrast, the structurally analogous glycidyl undecenoate (an ester, not ether) requires a multi-step sequence typically involving conversion of undecylenic acid to the acid chloride or carboxylate salt followed by reaction with epichlorohydrin under phase-transfer conditions, often with lower overall yields and competing ester hydrolysis [2]. The direct etherification route provides the ether-linked product in a single operation, which is inherently more stable toward hydrolysis than the ester analog [3].

Synthetic Route
Class-level
Single-step etherification
Ether linkage provides superior hydrolytic stability vs. ester analogs
Solid/liquid heterogeneous basic medium; high selectivity reported
Single-step synthesis Fatty alcohol etherification Process efficiency Glycidyl ether production

Precision of C11 Monodisperse Chain vs. Polydisperse C8–C10 and C12–C14 Commercial Glycidyl Ether Mixtures for Reproducible Polymer Architecture

The target compound Oxirane, [(10-undecenyloxy)methyl]- (MW 226.35 g/mol, monodisperse) offers a single, defined alkyl chain length, in stark contrast to commercial C8–C10 alkyl glycidyl ether (CAS 68609-96-1, MW ~229 g/mol, polydisperse mixture) and C12–C14 alkyl glycidyl ether (CAS 68609-97-2, MW ~286 g/mol, polydisperse mixture) [1][2]. In anionic ring-opening polymerization (AROP), monomer dispersity directly translates into polymer backbone dispersity; a polydisperse alkyl glycidyl ether monomer produces a copolymer with a distribution of hydrophobic side-chain lengths, confounding structure-property relationship studies and batch-to-batch reproducibility [3]. The target compound's monodisperse C11 chain ensures that every incorporated monomer unit contributes an identical hydrophobic segment, enabling precise control over the hydrophilic-lipophilic balance of the resulting amphiphilic block copolymer [3].

Monodispersity
Class-level
Monodisperse C11
Eliminates chain-length distribution as confounding variable in polymer SAR
Commercial C8–C10/C12–C14 grades are polydisperse mixtures
Monodispersity Polymer reproducibility Block copolymer Anionic ring-opening polymerization

High-Value Application Scenarios for Oxirane, [(10-undecenyloxy)methyl]- Based on Quantitative Differentiation Evidence


Precision Amphiphilic Block Copolymer Synthesis via Sequential Anionic Ring-Opening Polymerization and Thiol-Ene Functionalization

The target compound's monodisperse C11 chain with terminal alkene (LogP 4.3, MW 226.35) enables the synthesis of well-defined poly(undecenyl glycidyl ether)-block-poly(ethylene glycol) (PUGE-b-PEG) amphiphilic copolymers [1]. The terminal alkene survives the anionic ring-opening polymerization (AROP) step, allowing subsequent quantitative thiol-ene click chemistry to install charged, fluorescent, or targeting moieties at every repeating unit side chain—a post-polymerization modification strategy impossible with saturated C8–C10 or C12–C14 glycidyl ether mixtures [2]. This approach yields functional polymer micelles with precisely tunable core hydrophobicity, critical for drug delivery and diagnostic nanocarrier applications [3].

Low-VOC Epoxy Reactive Diluent with Post-Cure Crosslinking Capability for High-Performance Coatings

With an estimated atmospheric boiling point of ~290–310 °C (BP 152–154 °C at 0.3 Torr) and negligible vapor pressure at ambient temperature, the target compound serves as a non-volatile reactive diluent for epoxy resin systems, replacing volatile allyl glycidyl ether (AGE, VP 4.7 mmHg) in applications where VOC emissions must be minimized [1]. Unlike saturated C8–C10 or C12–C14 alkyl glycidyl ether diluents, the terminal alkene of the target compound remains available after the epoxy-amine cure, enabling a secondary UV-initiated thiol-ene crosslinking step that increases crosslink density without increasing formulation viscosity during application [2]. This dual-cure capability is uniquely enabled by the orthogonal oxirane + terminal alkene architecture [3].

Cobalt-Catalyzed Hydrofunctionalization Platform for Complex Glyceryl Ether Derivatives

The demonstrated reactivity of the target compound in Co-catalyzed intermolecular hydrofunctionalization with oxygen nucleophiles (46% isolated yield, JACS 2019) establishes a direct synthetic route to 2-iodobenzoate-substituted glyceryl ether derivatives while preserving the oxirane ring [1]. This transformation leverages the terminal alkene unique to the target compound among long-chain glycidyl ethers; saturated analogs (e.g., glycidyl undecyl ether) are unreactive under these conditions [2]. The resulting product 11-(oxiran-2-ylmethoxy)undecan-2-yl 2-iodobenzoate retains the epoxide for subsequent nucleophilic ring-opening, enabling iterative bidirectional functionalization for complex lipid-like molecule construction [1].

Monodisperse Surfactant Intermediate for Structure-Activity Relationship (SAR) Studies in Detergent and Emulsifier Design

Unlike polydisperse commercial C8–C10 and C12–C14 glycidyl ethers derived from natural fat fractions, the target compound's discrete C11 monodisperse structure enables rigorous SAR studies where alkyl chain length is held constant [1]. Hydrophilic moieties (e.g., poly(ethylene glycol), quaternary ammonium groups, sulfonate headgroups) can be introduced via oxirane ring-opening with precise stoichiometry, while the terminal alkene provides a spectroscopic handle (IR, Raman, or reactivity assay) for quantification of functionalization efficiency [2]. This level of structural precision is essential for patent applications and regulatory dossiers where exact chemical identity must be established [3].

Application
Selection Property
Validation Focus
Amphiphilic block copolymer synthesis
Monodisperse C11 chain + terminal alkene
Thiol-ene conversion efficiency; micelle size distribution
Low-VOC epoxy reactive diluent
Negligible ambient vapor pressure; dual-cure capability
VOC emission testing; crosslink density after UV cure
Co-catalyzed hydrofunctionalization platform
Orthogonal oxirane + terminal alkene reactivity
Yield and oxirane retention after hydrofunctionalization
Surfactant SAR studies
Defined C11 chain; epoxide for headgroup installation
Chain-length consistency; functionalization efficiency
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